1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features an ethyl group at the first position, an isopropoxy group at the fourth position, and a carboxylic acid group at the third position of the pyrazole ring.
Preparation Methods
The synthesis of 1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, followed by functional group modifications . Another approach includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods often employ these synthetic routes with optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include bromine, DMSO, hydrazine, aryl halides, and copper powder. The major products formed from these reactions are various substituted and functionalized pyrazole derivatives.
Scientific Research Applications
1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signaling pathways by interacting with key proteins and receptors involved in cellular processes .
Comparison with Similar Compounds
1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid: This compound features a nitro group instead of an isopropoxy group, which significantly alters its reactivity and applications.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a fused pyrazole and pyridine ring system, offering different biological activities and synthetic applications.
1H-Pyrazole-3,4,5-tricarboxylic acid: This compound contains additional carboxylic acid groups, making it more acidic and suitable for different chemical transformations.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H14N2O3 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-ethyl-4-propan-2-yloxypyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H14N2O3/c1-4-11-5-7(14-6(2)3)8(10-11)9(12)13/h5-6H,4H2,1-3H3,(H,12,13) |
InChI Key |
YQCCBWAHBURXNE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.